{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is an organic compound characterized by the molecular formula and a molecular weight of approximately 143.23 g/mol. This compound features a cyclobutane ring substituted with a methoxymethyl group and a methylamine group, making it a significant building block in organic synthesis and medicinal chemistry. Its unique structure allows for various chemical reactions, contributing to its utility in both research and industrial applications.
Methods
The synthesis of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine typically involves the reaction of cyclobutylmethylamine with formaldehyde and methanol. The reaction is conducted under acidic conditions, leading to the formation of an iminium ion intermediate, which is then reduced to yield the final product.
Technical Details
The molecular structure of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine can be represented using various structural notations:
| Property | Value |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| InChI | InChI=1S/C8H17NO/c1-9-6-7(5-8)3-2-4-7/h9H,3-7H2,1-2H3 |
Reactions
The compound can undergo various chemical reactions due to its functional groups:
Technical Details
The reactivity of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is influenced by the presence of both the methoxymethyl group and the amine group, allowing it to engage in diverse synthetic pathways .
The mechanism by which {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine exerts its biological effects involves interactions with various molecular targets. The methoxymethyl group can engage in hydrogen bonding, while the amine group can form covalent bonds with electrophilic centers on enzymes or receptors.
These interactions can modulate enzyme activity or receptor binding, leading to potential biological effects that are useful in pharmacological research. The compound's unique structure allows for specific targeting within biological systems.
Physical Properties
Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
The compound exhibits properties typical of amines, including basicity due to the nitrogen atom's lone pair .
Scientific Uses
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine serves multiple roles across various fields:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9